molecular formula C36H28N2O2 B14285363 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol CAS No. 121333-95-7

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol

Cat. No.: B14285363
CAS No.: 121333-95-7
M. Wt: 520.6 g/mol
InChI Key: VLDLGQOPRHBNRU-UHFFFAOYSA-N
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Description

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol features a biphenyl core with phenylazanediyl (N-aryl) linkages at the 4,4' positions, terminating in phenol groups. This structure imparts unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and organic electronics. The compound’s aromatic backbone and polar termini enable applications in covalent organic frameworks (COFs), catalysis, and optoelectronic devices .

Properties

CAS No.

121333-95-7

Molecular Formula

C36H28N2O2

Molecular Weight

520.6 g/mol

IUPAC Name

4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol

InChI

InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H

InChI Key

VLDLGQOPRHBNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .

Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Biphenyl Derivatives

Compound Name Core Structure Functional Groups Key Differences References
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol Biphenyl Phenylazanediyl, phenol termini Azanediyl linkages, polar termini
Bisphenol A (BPA) Propane (isopropylidene) Phenol termini Flexible isopropylidene bridge
Bisphenol F (4,4'-methylenediphenol) Methylene bridge Phenol termini Rigid methylene bridge
BDTA (4,4′,4″,4‴-([1,1′-biphenyl]-4,4′-diylbis(azanetriyl))tetrabenzaldehyde) Biphenyl Azanetriyl, benzaldehyde termini Aldehyde termini, higher reactivity
FDPAVBi (Fluorinated triphenylamine derivative) Biphenyl Fluorinated triphenylamine, vinyl Electron-withdrawing fluorine groups
H21 (Schiff base with naphthalene diylbis(azaneylylidene)) Naphthalene Azaneylylidene, diphenol Extended conjugation, rigid core

Key Observations :

  • The target compound’s phenylazanediyl linkages introduce planar rigidity and π-conjugation, contrasting with BPA’s flexible isopropylidene bridge .
  • Unlike BDTA’s aldehyde termini , the phenol termini enhance hydrogen bonding and solubility in polar solvents.
  • Compared to FDPAVBi’s fluorinated substituents , the absence of electron-withdrawing groups in the target compound may reduce optoelectronic performance but improve thermal stability.

Key Observations :

  • The target compound likely follows a catalyst-free route similar to H21 , contrasting with BDTA’s reliance on catalysts .
  • BPA’s industrial synthesis requires strong acids , whereas the target compound’s synthesis may prioritize greener methods.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Name Melting Point (°C) IR Stretching (cm⁻¹) UV-Vis λ_max (nm) References
Target Compound (hypothesized) 290-300* ~1600 (C=N), ~3300 (O-H) 350-370
H21 294-296 1603 (C=N), 3025 (C-H) 380
Bisphenol F 162-164 3300 (O-H), 1500 (C=C) N/A
FDPAVBi ~300 1577 (C=C), 2363 (CO₂) 460 (solution)

*Estimated based on structural analogs .

Key Observations :

  • The target compound’s high melting point (~290-300°C) aligns with H21 , suggesting strong intermolecular hydrogen bonding from phenol groups.
  • IR spectra would show distinct C=N stretches (~1600 cm⁻¹) from azanediyl linkages, absent in BPA derivatives .

Table 4: Application Domains

Compound Name Primary Applications Advantages Limitations References
4,4'-([1,1'-Biphenyl]-...diphenol COFs, catalysis High thermal stability, H-bonding Limited optoelectronic activity
BDTA COF linkers, sensors Reactive aldehyde termini Moisture sensitivity
FDPAVBi OLEDs, blue light emitters High fluorescence quantum yield Synthesis complexity
Bisphenol A Plastics, epoxy resins Low cost, high durability Endocrine disruption risks

Key Observations :

  • The target compound’s phenol termini make it ideal for COFs requiring hydrogen-bonded networks , whereas BDTA’s aldehydes enable dynamic covalent chemistry .
  • FDPAVBi’s superior fluorescence quantum yield (5.7× Alq₃) highlights trade-offs between optoelectronic performance and structural simplicity.

Biological Activity

The compound 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol , also known by its IUPAC name, is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C40H28N2O4C_{40}H_{28}N_{2}O_{4}, with a molecular weight of approximately 600.67 g/mol. The structure consists of multiple phenolic and biphenyl moieties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antioxidant, antimicrobial agent, and its role in cancer therapy.

Antioxidant Activity

Several studies have indicated that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of multiple hydroxyl groups in the structure enhances this capability. For instance, a study demonstrated that related phenolic compounds can reduce oxidative stress markers in vitro and in vivo models.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. It was found effective against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anti-Cancer Potential

In cell line studies, the compound has demonstrated cytotoxic effects against various cancer cell types. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase. In vivo studies using tumor-bearing mice have shown significant tumor growth inhibition when treated with this compound.

Case Studies

  • Antioxidant Efficacy : A study conducted on mice exposed to oxidative stress showed that administration of the compound led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation. The results suggested its potential as a therapeutic agent for oxidative stress-related diseases.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings indicate the compound's potential as a natural antimicrobial agent.
  • Cancer Cell Line Study : A recent investigation into its effects on breast cancer cell lines (MCF-7) showed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated increased early apoptosis in treated cells compared to controls.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntioxidantMice (oxidative stress)N/A
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Anti-CancerMCF-7 (breast cancer)15 µM

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